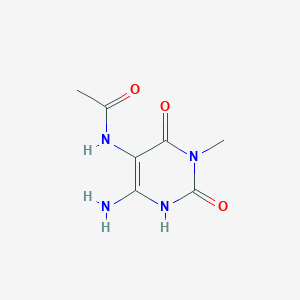

5-Acetylamino-6-amino-3-methyluracil

Overview

Description

5-Acetylamino-6-amino-3-methyluracil is a significant metabolite of caffeine in the human body. It is known for its role in the metabolic pathways involving caffeine and is often studied in the context of pharmacokinetics and metabolic profiling .

Mechanism of Action

Target of Action

5-Acetylamino-6-amino-3-methyluracil (AAMU) is a primary metabolite of caffeine in the human body . The exact targets of AAMU are not well-studied, but it is likely to interact with the same or similar targets as caffeine, given its origin. Caffeine primarily targets adenosine receptors in the central nervous system, blocking the inhibitory neurotransmitter adenosine and leading to increased neuronal activity.

Biochemical Pathways

AAMU is part of the caffeine metabolic pathway. Caffeine is metabolized in the liver by the cytochrome P450 oxidase enzyme system (specifically, the CYP1A2 isoenzyme) into three primary metabolites: paraxanthine, theobromine, and theophylline. AAMU is a further metabolite in this pathway

Biochemical Analysis

Biochemical Properties

5-Acetylamino-6-amino-3-methyluracil is involved in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules

Cellular Effects

It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in the metabolic pathways of caffeine in the human body . It interacts with several enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It could potentially interact with various transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetylamino-6-amino-3-methyluracil typically involves the acetylation of 6-amino-3-methyluracil. The reaction conditions often include the use of acetic anhydride as the acetylating agent in the presence of a base such as pyridine .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, scaled up for mass production. This involves careful control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-Acetylamino-6-amino-3-methyluracil undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify its functional groups.

Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of various uracil derivatives, while substitution reactions can introduce different functional groups .

Scientific Research Applications

5-Acetylamino-6-amino-3-methyluracil has several scientific research applications:

Chemistry: It is used in studies related to caffeine metabolism and the identification of metabolic pathways.

Biology: It serves as a marker for studying the effects of caffeine on biological systems.

Medicine: It is used in pharmacokinetic studies to understand the metabolism of caffeine and related compounds.

Comparison with Similar Compounds

Similar Compounds

5-Methyluracil: Another uracil derivative with similar structural features.

1-Methylxanthine: A metabolite of caffeine with a different substitution pattern.

1-Methyluric Acid: Another caffeine metabolite with distinct chemical properties.

Uniqueness

5-Acetylamino-6-amino-3-methyluracil is unique due to its specific role in caffeine metabolism and its distinct acetylated amino group. This makes it a valuable marker for studying caffeine metabolism and its effects on the human body .

Properties

IUPAC Name |

N-(6-amino-3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O3/c1-3(12)9-4-5(8)10-7(14)11(2)6(4)13/h8H2,1-2H3,(H,9,12)(H,10,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POQOTWQIYYNXAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(NC(=O)N(C1=O)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20173669 | |

| Record name | 5-Acetylamino-6-amino-3-methyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20173669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5-Acetylamino-6-amino-3-methyluracil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004400 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

19893-78-8 | |

| Record name | 5-Acetylamino-6-amino-3-methyluracil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19893-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Acetylamino-6-amino-3-methyluracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019893788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Acetylamino-6-amino-3-methyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20173669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-ACETYLAMINO-6-AMINO-3-METHYLURACIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R1KU8R8Z0C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5-Acetylamino-6-amino-3-methyluracil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004400 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the metabolic origin of AAMU in humans?

A1: AAMU is a major metabolite of caffeine in humans. It is formed from the breakdown of paraxanthine, another caffeine metabolite. [, ] Studies utilizing radiolabeled caffeine have demonstrated that approximately 7-35% of an administered dose is excreted as AAMU in urine. []

Q2: Can AAMU serve as a biomarker for caffeine intake?

A2: Yes, urinary excretion of AAMU, along with other caffeine metabolites, has shown a strong correlation with caffeine intake. [, ] This makes AAMU a potential biomarker for assessing caffeine consumption in populations.

Q3: How can AAMU be used to assess enzyme activity related to caffeine metabolism?

A3: AAMU, along with other caffeine metabolites like 1-methyluric acid and 1-methylxanthine, can be used to calculate metabolic ratios that reflect the activity of enzymes involved in caffeine metabolism, such as CYP1A2 and NAT2. [, , , ]

Q4: Is AAMU excretion affected by factors other than caffeine intake?

A4: Yes, research suggests that AAMU excretion can be influenced by factors such as age, sex, race-ethnicity, smoking status, and liver function. [, , ] For instance, AAMU excretion tends to be higher in Hispanics and lower in non-Hispanic blacks. []

Q5: Can AAMU levels be used to assess liver function?

A5: Studies indicate that AAMU levels, along with other caffeine metabolites, are significantly altered in patients with alcohol-associated liver disease. [] Specifically, decreased AAMU levels have been linked with increased disease severity, suggesting its potential as a functional biomarker for assessing liver health. []

Q6: What analytical techniques are commonly employed to measure AAMU in biological samples?

A6: High-performance liquid chromatography (HPLC) coupled with various detection methods like UV detection or tandem mass spectrometry (MS/MS) is frequently used for quantifying AAMU in urine. [, ] Capillary electrophoresis (CE) is another technique used for AAMU analysis, often combined with HPLC for improved separation and quantification. [, ]

Q7: What are the advantages of using HPLC-MS/MS for AAMU analysis?

A7: HPLC-MS/MS offers high sensitivity and selectivity for AAMU quantification. [] Compared to traditional HPLC-UV methods, HPLC-MS/MS provides lower detection limits and faster analysis times, making it suitable for large-scale studies. []

Q8: Are there any challenges associated with AAMU analysis in biological samples?

A8: One challenge is the instability of AAMU in the presence of dilute base and methanol, potentially leading to its degradation into 5-acetylamino-6-amino-3-methyluracil. [] This necessitates careful sample handling and optimized analytical conditions to ensure accurate quantification.

Q9: What is the molecular formula and weight of AAMU?

A9: The molecular formula of AAMU is C7H10N4O3, and its molecular weight is 198.18 g/mol. [, ]

Q10: How is AAMU synthesized?

A10: AAMU can be synthesized chemically from thiourea and ethyl cyanoacetate through a series of transformations. [] This method allows for the preparation of AAMU on a preparative scale, facilitating its use as a standard material for analytical purposes. []

Q11: How is AAMU used in research?

A11: AAMU serves as a valuable tool in various research areas, including: * Metabolism studies: Investigating caffeine metabolism pathways and inter-individual variability. [, ] * Enzyme activity assessment: Evaluating the activity of enzymes involved in caffeine metabolism, such as CYP1A2 and NAT2. [, , , , ] * Biomarker development: Exploring its potential as a biomarker for caffeine intake, liver function, and disease risk. [, , , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Methoxy-3-methylisoxazolo[4,5-d]pyridazine](/img/structure/B11688.png)

![ethyl 2-cyano-2-[1-[2-(dimethylaminomethylideneamino)-2-sulfanylideneethyl]pyrrolidin-2-ylidene]acetate](/img/structure/B11693.png)

![Borinic acid, bicyclo[2.2.1]hept-2-ylmethyl-, 1-methylethyl ester, (1S-exo)-(9CI)](/img/structure/B11695.png)